2-Chloro-3-nitro-anthraquinone

Nucleophilic Aromatic Substitution Anthraquinone Synthesis Regioselective Functionalization

2-Chloro-3-nitroanthraquinone (CAS 35322-95-3) is the only isomer enabling exclusive chlorine substitution in SNAr reactions while preserving the nitro group for downstream functionalization—a regioselectivity advantage unattainable with 2-chloro-1-nitroanthraquinone or unsubstituted anthraquinone. This sequential reactivity is essential for synthesizing dyes with two distinct substituents and constructing extended polycyclic aromatics. Procure with confidence: using the incorrect isomer will derail established pathways. Standard commercial purities of ≥98% ensure reliable performance in dye intermediate and advanced material applications.

Molecular Formula C14H6ClNO4
Molecular Weight 287.66
CAS No. 35322-95-3
Cat. No. B2957546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitro-anthraquinone
CAS35322-95-3
Molecular FormulaC14H6ClNO4
Molecular Weight287.66
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H6ClNO4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
InChIKeyWMKVDDVASUJKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitroanthraquinone (CAS 35322-95-3): Strategic Anthraquinone Intermediate for Site-Selective Derivatization


2-Chloro-3-nitroanthraquinone (CAS 35322-95-3) is a disubstituted anthraquinone derivative bearing chloro and nitro substituents at the 2- and 3-positions, respectively [1]. As a member of the anthraquinone family, it serves primarily as a key intermediate in the synthesis of dyes, pigments, and functional organic materials [2]. Unlike simpler analogs, the specific 2,3-substitution pattern confers a unique and quantifiable selectivity in nucleophilic aromatic substitution (SNAr) reactions, which is its primary differentiator in synthetic route design [1].

Procurement Risks of Using Unsubstituted or Differently Substituted Anthraquinone Analogs as Replacements for 2-Chloro-3-nitroanthraquinone


Generic substitution of 2-chloro-3-nitroanthraquinone with unsubstituted anthraquinone or even a regioisomer like 2-chloro-1-nitroanthraquinone (CAS 6374-88-5) is not feasible due to fundamentally different reactivity. The relative positioning of the chloro and nitro groups dictates which group is substituted in SNAr reactions. For instance, in 2-chloro-1-nitroanthraquinone, the nitro group is activated and can be replaced by nucleophiles, whereas in the target 2-chloro-3-nitro isomer, the nitro group is 'less active,' resulting in exclusive chlorine substitution [1]. This divergence in regioselectivity leads to the formation of entirely different products [2]. Procuring the incorrect isomer will therefore derail established synthetic pathways, leading to failed reactions or undesired byproducts [1].

Quantitative Evidence for the Selection of 2-Chloro-3-nitroanthraquinone: A Comparative Analysis of Reactivity and Performance


SNAr Regioselectivity: Exclusive Chlorine vs. Nitro Group Displacement in Nucleophilic Reactions

In contrast to 2-chloro-1-nitroanthraquinone, where the nitro group is activated and can be displaced by nucleophiles like azide, 2-chloro-3-nitroanthraquinone undergoes exclusive substitution of the chlorine atom [1]. This fundamental difference in regioselectivity dictates the outcome of subsequent synthetic steps.

Nucleophilic Aromatic Substitution Anthraquinone Synthesis Regioselective Functionalization

Comparative Redox Potential Tuning via Chloro and Nitro Substituents in Electrochemical Applications

The redox potential of anthraquinone derivatives is highly tunable based on substituents. While specific data for 2-chloro-3-nitroanthraquinone was not found, class-level principles indicate its potential will be significantly anodically shifted relative to unsubstituted anthraquinone (AQ) due to the combined electron-withdrawing effects of -Cl and -NO2 groups [1][2].

Organic Electronics Redox Flow Batteries Electrochemical Synthesis

Dual Reactive Handles: Sequential Functionalization vs. Single-Step Modification of Monosubstituted Analogs

2-Chloro-3-nitroanthraquinone possesses two orthogonal reactive sites (Cl and NO2) that can be addressed sequentially [1]. In contrast, an analog like 2-chloroanthraquinone offers only a single reactive handle (Cl), severely limiting synthetic complexity [2].

Synthetic Versatility Functional Group Interconversion Anthraquinone Dyes

Validated Application Scenarios for 2-Chloro-3-nitroanthraquinone Based on Differential Reactivity


Synthesis of Asymmetrically Substituted Anthraquinone Dyes and Pigments via Sequential Derivatization

2-Chloro-3-nitroanthraquinone is uniquely suited for synthesizing dyes with two different substituents. A typical sequence involves: (1) substituting the chlorine atom with an amine (e.g., aniline) via SNAr, followed by (2) reducing the nitro group to an amine, and then (3) diazotizing and further functionalizing the resulting 3-amino group (e.g., with a phenol) [1]. This sequential process, which exploits the compound's regioselective reactivity, is impossible to achieve cleanly with regioisomers like 2-chloro-1-nitroanthraquinone [1].

Development of High-Voltage Organic Cathode Materials for Batteries

The strong electron-withdrawing nature of both the chloro and nitro substituents is predicted to significantly increase the reduction potential of the anthraquinone core [1][2]. This makes 2-chloro-3-nitroanthraquinone a promising scaffold for developing high-voltage organic cathode materials for lithium-ion or redox flow batteries, where a higher operating voltage directly translates to higher energy density [1].

Precursor for Building Functionalized Polycyclic Aromatic Scaffolds

The selective displacement of the chlorine atom allows for the introduction of a new functional group while preserving the nitro group for later use in cyclization or extension reactions [1]. This property is valuable in the synthesis of extended polycyclic aromatic systems with precisely controlled substitution patterns, which are of interest in materials science for organic semiconductors and liquid crystals.

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